molecular formula C8H8N2O B1418427 1-Methyl-1H-indazol-5-ol CAS No. 756839-14-2

1-Methyl-1H-indazol-5-ol

Cat. No.: B1418427
CAS No.: 756839-14-2
M. Wt: 148.16 g/mol
InChI Key: NNIUCKWMURTFEZ-UHFFFAOYSA-N
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Description

1-Methyl-1H-indazol-5-ol is a heterocyclic compound with a molecular formula of C8H8N2O. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a bicyclic structure consisting of a pyrazole ring fused to a benzene ring, with a methyl group at the 1-position and a hydroxyl group at the 5-position.

Mechanism of Action

Target of Action

1-Methyl-1H-indazol-5-ol, like other indazole derivatives, has been found to interact with a variety of biological targets. Indazole-containing compounds have been employed as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) for the treatment of respiratory diseases . They also play a role in the inhibition, regulation, and/or modulation of CHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk . These targets are involved in various cellular processes, including cell growth, proliferation, differentiation, and survival.

Mode of Action

This can result in changes to cellular processes such as cell growth and proliferation .

Biochemical Pathways

Indazole derivatives have been found to affect a variety of biochemical pathways. For example, they can inhibit the activity of PI3Kδ, a key enzyme in the PI3K/Akt signaling pathway . This pathway is involved in many cellular processes, including cell growth, proliferation, and survival. By inhibiting PI3Kδ, indazole derivatives can potentially disrupt these processes, leading to various downstream effects .

Pharmacokinetics

It is known that indazole derivatives are generally highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For example, if this compound acts as an inhibitor of PI3Kδ, it could potentially disrupt cell growth and proliferation . Similarly, if it modulates the activity of CHK1, CHK2, and h-sgk kinases, it could have effects on various cellular processes, including cell cycle regulation and apoptosis .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, the compound’s solubility could affect its distribution within the body and its ability to reach its targets . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indazol-5-ol can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzonitrile with methylhydrazine under acidic conditions. Another method includes the reaction of 2-azidobenzaldehyde with methylamine, followed by cyclization and reduction steps .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or palladium, can enhance the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-1H-indazol-5-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1H-indazol-5-ol’s unique combination of a methyl and hydroxyl group at specific positions enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in medicinal chemistry and material science .

Properties

IUPAC Name

1-methylindazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-10-8-3-2-7(11)4-6(8)5-9-10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIUCKWMURTFEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)O)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657121
Record name 1-Methyl-1H-indazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756839-14-2
Record name 1-Methyl-1H-indazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Amino-1-methylindazole (1.56 g) in phosphoric acid (13 ml) containing water (3 ml) was heated to 180° C. for 18 hours, cooled to ambient temperature, poured into water (5 ml) then neutralised with aqueous sodium hydroxide. The solid that precipitated was filtered from solution, washed with cold water then sucked to dryness to give was hydrolysed to give 5-hydroxyl-1-methylindazole as a brown solid, (1.18 g).
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1.56 g
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3 mL
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13 mL
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5 mL
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Synthesis routes and methods II

Procedure details

To a solution of (2t) (0.99 g, 6.1 mmol) in toluene (30 mL) was added AlCl3 (2.44 g, 18.3 mmol) at room temperature, upon which a purple colored mixture formed. After refluxing for 20 minutes, an olive colored mixture formed. The mixture was refluxed for 2 hours, allowed to cool to room temperature and poured into an ice-water bath. The insoluble solids were collected by filtration (398 mg). The filtrate was extracted with DCM, filtered through IPS paper, evaporated in vacuo and purified on the Biotage eluting with (1:9) then (3:7) Et2O/DCM and finally (1:1) DCM/Et2O. The product fractions were evaporated in vacuo affording compound (3t) as a brown foam (122 mg). Total combined yield, 520 mg (58%). 1H NMR (400 MHz, CDCl3) δ 7.38 (d, J=7.8 Hz, 1H), 7.17 (dd, J=7.8, 1.6 Hz, 1H), 7.13 (d, J=1.6 Hz, 1H), 5.19-5.18 (m, 1H), 4.51-4.44 (m, 1H), 4.43-4.36 (m, 1H), 2.53-2.45 (m, 1H), 2.36-2.30 (m, 1H); MS (ESI+) m/z 149 (M+H) detected.
Quantity
0.99 g
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reactant
Reaction Step One
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Quantity
2.44 g
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reactant
Reaction Step One
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30 mL
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solvent
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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